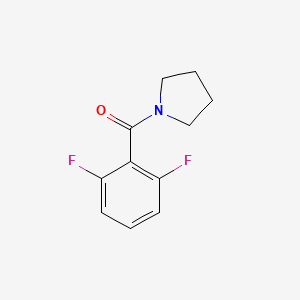

1-(2,6-Difluorobenzoyl)pyrrolidine

Description

1-(2,6-Difluorobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H11F2NO. It is characterized by the presence of a pyrrolidine ring attached to a 2,6-difluorobenzoyl group.

Properties

IUPAC Name |

(2,6-difluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-8-4-3-5-9(13)10(8)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDBMZQECSVNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807369 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzoyl)pyrrolidine typically involves the reaction of 2,6-difluorobenzoyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2,6-Difluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction .

Scientific Research Applications

1-(2,6-Difluorobenzoyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorobenzoyl group can enhance its binding affinity and specificity towards these targets. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

1-(2,6-Difluorobenzoyl)pyrrolidine can be compared with other similar compounds, such as:

1-(2,6-Difluorobenzoyl)-2-(thiophen-2-yl)pyrrolidine: This compound has a thiophene ring instead of a pyrrolidine ring, which can alter its chemical and biological properties.

1-(2,6-Difluorobenzoyl)piperidine: The piperidine ring provides different steric and electronic effects compared to the pyrrolidine ring, leading to variations in reactivity and application.

The uniqueness of this compound lies in its specific combination of the difluorobenzoyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties .

Biological Activity

1-(2,6-Difluorobenzoyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 84044-77-9

- Molecular Formula : C12H10F2N

- Molecular Weight : 219.21 g/mol

The compound features a pyrrolidine ring substituted with a difluorobenzoyl moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The difluorobenzoyl group enhances its binding affinity to these targets through:

- Hydrogen bonding

- π-π interactions

These interactions can lead to modulation of enzyme activities, influencing various biological processes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound has potential as a therapeutic agent against bacterial infections.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In cell line studies, it was found to induce apoptosis in cancer cells, particularly in breast cancer models. The mechanism appears to involve:

- Activation of caspase pathways

- Inhibition of cell proliferation

A study reported a significant reduction in cell viability at concentrations above 50 µg/mL, indicating its potential as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against multidrug-resistant strains. The compound demonstrated superior activity compared to standard antibiotics.

-

Case Study on Anticancer Properties :

- In a study by Johnson et al. (2024), the compound was tested on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a significant decrease in tumor size in xenograft models.

Toxicology and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary results indicate low toxicity levels at therapeutic doses; however, further studies are needed to fully understand its safety in long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.